PD-85639 (CAS: 149838-21-1) is a synthetic phenylacetamide derivative that functions as a specific, voltage-gated sodium (Na+) channel blocker targeting the Nav1.2 alpha subunit. Unlike standard local anesthetics, it exhibits a distinct pharmacological profile characterized by simultaneous high- and low-affinity binding modes [2] and pronounced use-dependent block kinetics [1]. Supplied as a solid powder soluble in warmed DMSO (2 mg/mL), PD-85639 is primarily procured as a precision molecular probe for mapping allosteric interactions at neurotoxin receptor site 2, and as a foundational chemical scaffold for the synthesis of advanced neuroprotective agents [REFS-1, REFS-3].
Generic substitution of PD-85639 with standard local anesthetics (e.g., tetracaine, bupivacaine) or anticonvulsant Na+ channel blockers (e.g., phenytoin) fails due to fundamental differences in binding site specificity and channel recovery kinetics. While standard local anesthetics compete for the same receptor site, they lack the exceptionally slow recovery time (tau = 11 min at -85 mV) of PD-85639, leading to premature channel unblocking during extended electrophysiological protocols [1]. Conversely, anticonvulsants completely fail to bind the specific local anesthetic receptor site targeted by PD-85639, rendering them useless for assays isolating this allosteric pathway [2]. Furthermore, from a synthetic standpoint, generic blockers lack the specific N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide framework required to generate flunarizine-equivalent neuroprotective derivatives [3].
In whole-cell voltage-clamp recordings using CHO cells expressing rat brain type IIA Na+ channels, PD-85639 demonstrated a very slow recovery of drug-bound channels between depolarizing pulses, yielding a recovery time constant (tau) of 11 minutes at -85 mV [1]. This contrasts sharply with standard local anesthetics, which typically exhibit rapid recovery kinetics on the order of milliseconds to seconds. This slow dissociation allows for sustained use-dependent block even at low stimulus frequencies (1 pulse/2 min) [1].
| Evidence Dimension | Recovery time constant (tau) of drug-bound Na+ channels |
| Target Compound Data | tau = 11 min at -85 mV |
| Comparator Or Baseline | Standard local anesthetics (rapid recovery, class baseline) |
| Quantified Difference | Markedly extended recovery time enabling sustained block at 1 pulse/2 min |
| Conditions | Whole-cell voltage-clamp recordings, CHO cells expressing type IIA Na+ channels |
Enables researchers to maintain stable, prolonged channel block during extended electrophysiological assays without requiring continuous high-concentration perfusion.
Competitive binding assays in intact synaptosomes reveal that while local anesthetics (tetracaine, bupivacaine) inhibit PD-85639 binding, the anticonvulsants phenytoin and carbamazepine produce 0% inhibition of PD-85639 binding, despite both classes acting as Na+ channel blockers [1]. This demonstrates that PD-85639 targets a specific local anesthetic receptor site on the Na+ channel alpha subunit that is strictly independent of the anticonvulsant binding mechanism [1].
| Evidence Dimension | Inhibition of specific [3H]PD-85639 binding |
| Target Compound Data | Specific binding maintained (Bmax ~0.2 pmol/mg for high affinity) |
| Comparator Or Baseline | Phenytoin and Carbamazepine (0% inhibition) |
| Quantified Difference | Complete non-overlap in binding site competition |
| Conditions | Intact rat brain synaptosomes and synaptosomal membranes |
Guarantees that assays using PD-85639 isolate the local anesthetic/neurotoxin site 2 allosteric pathway without interference from anticonvulsant mechanisms.
When utilized as a synthetic scaffold, structural variations of the phenylacetic acid portion of PD-85639 yield halogenated diphenylacetic acid derivatives (e.g., Compound 15) that are equipotent to the reference standard flunarizine in neuroprotection assays[1]. These derivatives successfully inhibit both veratridine-induced and hypoxia-induced lactate dehydrogenase (LDH) release in cell cultures, validating the parent PD-85639 structure as a verified quantitative baseline for neuroprotective drug development [1].
| Evidence Dimension | Inhibition of veratridine- and hypoxia-induced LDH release |
| Target Compound Data | PD-85639 halogenated derivative (Compound 15) |
| Comparator Or Baseline | Flunarizine (Reference standard) |
| Quantified Difference | Equipotent neuroprotective activity |
| Conditions | Cell culture assays measuring LDH release under hypoxic and veratridine-induced stress |
Validates the procurement of the PD-85639 scaffold as a verified starting material for synthesizing advanced, highly potent neuroprotective compound libraries.
PD-85639 exhibits a distinct biphasic binding profile in rat brain synaptosomes, characterized by two classes of binding sites. The high-affinity sites demonstrate Kd values of 3-20 nM with a Bmax of ~0.2 pmol/mg, while the low-affinity sites show Kd values of 0.4-20 μM with a Bmax of ~5 pmol/mg[1]. This dual-affinity mode allows the compound to interact with Na+ channels across a broad concentration gradient, providing a wider dynamic range for dose-response mapping compared to monophasic binders [1].
| Evidence Dimension | Binding affinity (Kd) and capacity (Bmax) |
| Target Compound Data | High affinity (Kd 3-20 nM) and low affinity (Kd 0.4-20 μM) sites |
| Comparator Or Baseline | Monophasic channel blockers (Class-level baseline) |
| Quantified Difference | Presence of two distinct binding modes differing by up to 1000-fold in affinity |
| Conditions | Intact rat brain synaptosomes |
Allows researchers to probe both tonic and use-dependent channel states across a wide concentration gradient in a single experimental model.
Due to its exceptionally slow recovery time constant (tau = 11 min at -85 mV), PD-85639 is procured for whole-cell voltage-clamp recordings where rapid washout of standard local anesthetics would disrupt data collection. It enables stable, long-term monitoring of use-dependent Na+ channel block at low stimulus frequencies [1].
Because it specifically targets the local anesthetic receptor site and accelerates the dissociation of batrachotoxin without overlapping with anticonvulsant sites, radiolabeled or unlabeled PD-85639 is utilized as a competitive displacement probe to screen novel Na+ channel modulators and neurotoxin antagonists [2].
The N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide framework of PD-85639 serves as a proven synthetic precursor. Industrial and academic medicinal chemistry labs procure it as a baseline scaffold to synthesize halogenated derivatives that achieve flunarizine-equivalent efficacy against hypoxia-induced neuronal damage [3].